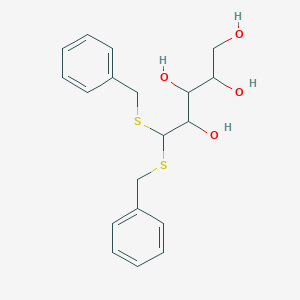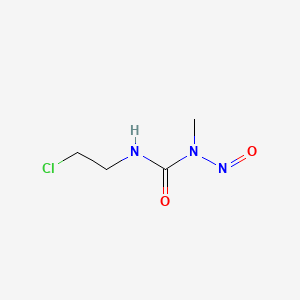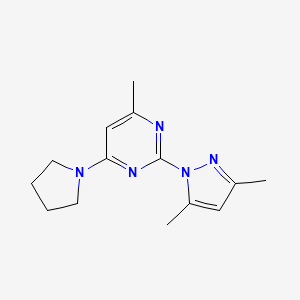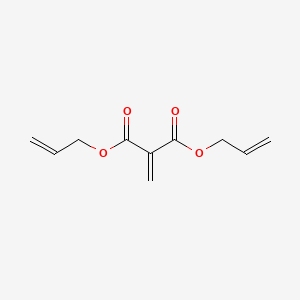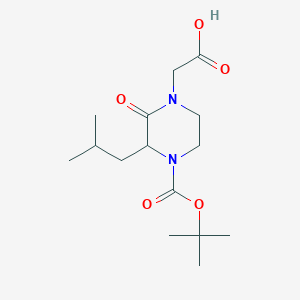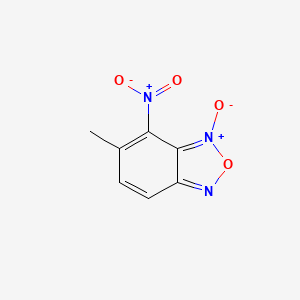
Benzofurazan, 5-methyl-4-nitro-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofurazan, 5-methyl-4-nitro-, 3-oxide is a chemical compound that belongs to the benzofurazan family. Benzofurazans are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and an oxide group at the 3-position of the benzofurazan ring. These structural modifications impart specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of Benzofurazan, 5-methyl-4-nitro-, 3-oxide typically involves the nitration of 5-methylbenzofurazan followed by oxidation. The nitration process introduces the nitro group at the 4-position, while the oxidation step converts the benzofurazan to its oxide form. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. Common reagents used in these reactions include nitric acid for nitration and hydrogen peroxide or other oxidizing agents for the oxidation step .
Análisis De Reacciones Químicas
Benzofurazan, 5-methyl-4-nitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Aplicaciones Científicas De Investigación
Benzofurazan, 5-methyl-4-nitro-, 3-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Benzofurazan, 5-methyl-4-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action, particularly in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Benzofurazan, 5-methyl-4-nitro-, 3-oxide can be compared with other benzofurazan derivatives such as:
Benzofurazan, 5-methoxy-: Differing by the presence of a methoxy group instead of a nitro group.
Benzofurazan, 4-nitro-: Lacking the methyl group at the 5-position.
Benzofurazan, 5-chloro-4-nitro-: Featuring a chloro group at the 5-position instead of a methyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
3702-89-4 |
|---|---|
Fórmula molecular |
C7H5N3O4 |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C7H5N3O4/c1-4-2-3-5-7(6(4)9(11)12)10(13)14-8-5/h2-3H,1H3 |
Clave InChI |
FJRSZBYLNYRVFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=[N+](ON=C2C=C1)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

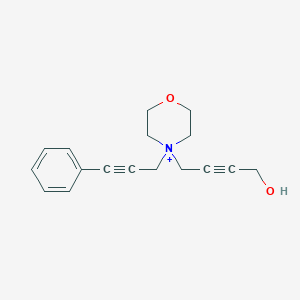
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
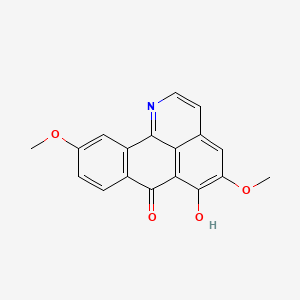
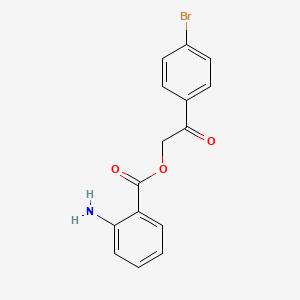
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
